molecular formula C29H25N3O3S B409443 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 332155-00-7

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B409443
CAS No.: 332155-00-7
M. Wt: 495.6g/mol
InChI Key: YUYNLPRNAIATQP-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a pyridine ring substituted with cyano, methylphenyl, and phenyl groups, along with a sulfanyl group and an acetamide moiety attached to a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate aldehydes and nitriles.

    Substitution reactions: Introduction of the cyano, methylphenyl, and phenyl groups onto the pyridine ring.

    Thioether formation: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Acetamide formation: The final step involves the reaction of the intermediate with 2,5-dimethoxyaniline to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Temperature and Pressure: Control of reaction conditions to favor desired product formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation as a potential therapeutic agent due to its complex structure and functional groups.

    Biological Probes: Use in biochemical assays to study enzyme interactions or receptor binding.

Industry

    Chemical Synthesis: Intermediate in the synthesis of other complex organic molecules.

    Material Manufacturing: Component in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and acetamide groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
  • 2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl-N-(3-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide lies in its specific substitution pattern on the pyridine ring and the presence of both sulfanyl and acetamide functional groups

Properties

CAS No.

332155-00-7

Molecular Formula

C29H25N3O3S

Molecular Weight

495.6g/mol

IUPAC Name

2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C29H25N3O3S/c1-19-9-11-21(12-10-19)25-16-23(20-7-5-4-6-8-20)24(17-30)29(32-25)36-18-28(33)31-26-15-22(34-2)13-14-27(26)35-3/h4-16H,18H2,1-3H3,(H,31,33)

InChI Key

YUYNLPRNAIATQP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=C(C=CC(=C4)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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